1,2-Oxazole-4-sulfonyl chloride
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Overview
Description
1,2-Oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO3S and a molecular weight of 167.57 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 1,2-oxazole-4-sulfonyl chloride typically involves the reaction of oxazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of oxazole with chlorosulfonic acid, which results in the formation of the sulfonyl chloride derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1,2-Oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, oxazole derivatives generally undergo such reactions under appropriate conditions.
Cycloaddition Reactions: Isoxazole derivatives, including this compound, can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Oxazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1,2-Oxazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1,2,4-Oxadiazole-5-sulfonyl chloride: Similar in structure but with different reactivity and applications.
1,3,4-Oxadiazole-2-sulfonyl chloride: Another isomer with distinct chemical properties and uses.
Properties
IUPAC Name |
1,2-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO3S/c4-9(6,7)3-1-5-8-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUGUGPSTFTDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933740-94-4 |
Source
|
Record name | 1,2-oxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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